molecular formula C24H17ClN4O4S B4023981 (6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4023981
M. Wt: 492.9 g/mol
InChI Key: BUJZFTYSGGORKN-VUJLKEPGSA-N
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Description

The compound (6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, a furan ring, and a phenyl group substituted with chloro and phenoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the furan ring and the phenyl group with its specific substituents. Common reagents and conditions used in these reactions include:

    Reagents: Chlorinating agents, phenoxyethanol, furan derivatives, and various catalysts.

    Conditions: Reactions are often carried out under controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process must be optimized for efficiency and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: To enhance reaction rates and yields.

    Catalyst Optimization: Using more efficient and recyclable catalysts.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects depends on its interaction with molecular targets and pathways. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4S/c25-18-14-15(8-9-19(18)33-12-11-31-16-5-2-1-3-6-16)13-17-21(26)29-24(27-22(17)30)34-23(28-29)20-7-4-10-32-20/h1-10,13-14,26H,11-12H2/b17-13+,26-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJZFTYSGGORKN-VUJLKEPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
(6E)-6-[[3-chloro-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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